molecular formula C6H3Cl3N4 B8651336 2-Pyridinecarbonitrile, 3,5,6-trichloro-4-hydrazino- CAS No. 60902-99-0

2-Pyridinecarbonitrile, 3,5,6-trichloro-4-hydrazino-

Cat. No. B8651336
CAS RN: 60902-99-0
M. Wt: 237.5 g/mol
InChI Key: YHWAHABDZKORGN-UHFFFAOYSA-N
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Patent
US03971799

Procedure details

To a reaction flask was added 400 milliliters of 95 percent ethanol and 24.2 grams (0.10 mole) of tetrachloropicolinonitrile. The mixture was heated to 45°C. with stirring and 3.7 grams (0.11 mole) of 95 percent hydrazine and 10.1 grams (0.10 mole) of triethylamine was added thereto. The mixture was heated under reflux for 1 hour and the reaction mixture thereafter cooled to 40°C. To this mixture was added 400 grams of an ice-water mixture and the solid 3,5,6-trichloro-4-hydrazinopicolinonitrile product which precipitated was recovered by filtration, water washed and dried. The product was recovered in a yield of 20.6 grams (87 percent of theoretical) melting at 178°-181°C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[C:4](Cl)[C:3]=1[Cl:12].[NH2:13][NH2:14].C(N(CC)CC)C>C(O)C>[Cl:10][C:5]1[C:6]([C:8]#[N:9])=[N:7][C:2]([Cl:1])=[C:3]([Cl:12])[C:4]=1[NH:13][NH2:14]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
NN
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture thereafter cooled to 40°C
CUSTOM
Type
CUSTOM
Details
the solid 3,5,6-trichloro-4-hydrazinopicolinonitrile product which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration, water
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recovered in a yield of 20.6 grams (87 percent of theoretical) melting at 178°-181°C.

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.